1-aminocyclopropane-1-carboximidamidedihydrochloride

Description

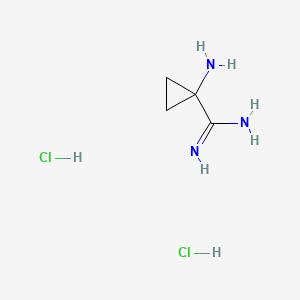

1-Aminocyclopropane-1-carboximidamide dihydrochloride is a cyclopropane derivative featuring an aminocyclopropane core substituted with a carboximidamide group (-C(=NH)NH₂) and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for biochemical and pharmacological research.

Properties

IUPAC Name |

1-aminocyclopropane-1-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUVPHFWVQZDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclopropanation

The cyclopropane ring in 1-aminocyclopropane-1-carboximidamidedihydrochloride can be formed via alkylation using 1,2-dihaloethane. In the presence of a strong base such as lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide, glycine derivatives undergo cyclization. For example, benzylidene glycine ethyl ester reacts with 1,2-dibromoethane at −78°C to yield benzylidene cyclopropyl ethyl ester.

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The cyclopropane ester intermediate is hydrolyzed to the carboxylic acid using strong acids (e.g., 6 N HCl) under reflux. For instance, benzylidene cyclopropyl ethyl ester hydrolyzes to ACPCA in 24 hours. This step is critical for subsequent functionalization into the carboximidamide group.

Hydrolysis Parameters :

-

Acid : 6 N HCl or H₂SO₄

-

Temperature : 100–120°C (reflux)

-

Duration : 12–24 hours

-

Workup : Ion-exchange chromatography (e.g., Amberlite IR-4B) to isolate the free amino acid.

Nitro Reduction Pathway

Nitroacetic Acid Ester Cyclization

An alternative route involves nitroacetic acid esters as starting materials. Ethyl nitroacetate reacts with 1,2-dichloroethane in the presence of sodium carbonate or cesium carbonate to form nitrocyclopropane intermediates.

Key Steps :

-

Cyclization : Nitroacetic acid ester + 1,2-dihaloethane → Nitrocyclopropane ester

-

Nitro Reduction : The nitro group is reduced to an amine using tin(II) chloride in methanol or ethanol at 15–20°C.

-

Carboxyl Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or KOH in ethanol.

Amidation and Carboximidamide Formation

Conversion to Carboximidamide

The carboxylic acid group of ACPCA can be converted to a carboximidamide via a two-step process:

-

Activation : React ACPCA with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidination : Treat the acyl chloride with ammonium hydroxide or gaseous NH₃ to yield the carboximidamide.

Optimization Notes :

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Typical Procedure :

-

Dissolve 1-aminocyclopropane-1-carboximidamide in ethanol.

-

Add concentrated HCl (2.0 equiv) dropwise at 0°C.

-

Filter and wash with cold ethanol to isolate the dihydrochloride.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Side Reactions in Cyclopropanation

Nitro Group Reduction

Chemical Reactions Analysis

1-aminocyclopropane-1-carboximidamidedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Inhibition of Polyamine Biosynthesis

Sardomozide dihydrochloride is primarily utilized as a tool compound to study the inhibition of S-adenosylmethionine decarboxylase (SAMDC), an enzyme critical for polyamine biosynthesis. By inhibiting this enzyme, the compound effectively reduces polyamine levels, which are essential for cell growth and differentiation. This property has been leveraged in various studies examining the role of polyamines in cancer cell proliferation and differentiation.

Cancer Research

The compound has shown potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation. Research indicates that sardomozide dihydrochloride can induce apoptosis in cancer cells by disrupting polyamine metabolism, making it a candidate for further investigation in oncology .

Plant Growth Promotion

Recent studies have highlighted the role of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase activity associated with bacteria that utilize this compound. These bacteria can degrade ethylene precursors, promoting plant growth and enhancing nodulation under various stress conditions. Genetic engineering methods have been employed to increase ACC deaminase activity, thereby improving plant resilience against water deficit and enhancing biomass production .

Data Table: Applications Overview

Case Study 1: Cancer Cell Line Studies

In a study examining the effects of sardomozide dihydrochloride on human cancer cell lines, researchers found that treatment led to a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to inhibit SAMDC, resulting in decreased levels of polyamines necessary for cellular proliferation. This study suggests potential pathways for developing new anticancer therapies based on SAMDC inhibition.

Case Study 2: Enhancing Plant Resilience

A field trial involving genetically modified strains of Bradyrhizobium sp. SUTN9-2 demonstrated that increased ACC deaminase activity significantly improved nodulation and nitrogen fixation in Vigna radiata under drought conditions. The modified strains exhibited enhanced growth metrics compared to wild-type strains, indicating that sardomozide dihydrochloride could be instrumental in agricultural biotechnology aimed at improving crop resilience .

Mechanism of Action

The mechanism of action of 1-aminocyclopropane-1-carboximidamidedihydrochloride involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, which regulates various developmental processes . The compound is converted to ethylene by the enzyme ACC oxidase, which catalyzes the final step in the ethylene biosynthesis pathway . This process involves the oxidation of the cyclopropane ring, leading to the release of ethylene gas.

Comparison with Similar Compounds

Structural and Functional Differences

- Carboximidamide vs. Carboxylic Acid/Esters: The carboximidamide group in the target compound is more basic than ACC’s carboxylic acid, enhancing its interaction with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions . Esters (e.g., methyl 1-aminocyclopropanecarboxylate) are typically less reactive than acids but serve as prodrugs or intermediates .

- Salt Forms: Dihydrochloride salts improve solubility compared to free bases or mono-salts, critical for in vitro assays .

- Pharmacological Relevance : Milnacipran’s cyclopropane-carboxamide structure demonstrates how cyclopropane rings enhance metabolic stability and bioavailability in drugs .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-aminocyclopropane-1-carboximidamide dihydrochloride in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications for similar cyclopropane derivatives, which include wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as cyclopropane analogs are known to cause respiratory irritation . Store the compound in a locked, ventilated cabinet away from oxidizers, and dispose of waste via certified hazardous waste programs to prevent environmental contamination .

Q. How can researchers synthesize 1-aminocyclopropane-1-carboximidamide dihydrochloride with high purity?

- Methodological Answer : While direct synthesis data is unavailable, analogous cyclopropane amines (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) are synthesized via nucleophilic substitution reactions followed by HCl salt formation . Optimize reaction parameters (e.g., temperature, solvent polarity) using HPLC or NMR to monitor intermediate purity. Post-synthesis, recrystallize in ethanol/water mixtures to achieve >98% purity, as validated by mass spectrometry.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- FT-IR to confirm functional groups (e.g., amine, imidamide).

- H/C NMR to verify cyclopropane ring geometry and substituent positions.

- X-ray diffraction (XRD) for crystal structure elucidation, particularly to assess strain in the cyclopropane ring .

- Elemental analysis to validate stoichiometry of the dihydrochloride salt.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across different safety data sheets (SDS) for cyclopropane derivatives?

- Methodological Answer : Cross-reference SDS from multiple suppliers (e.g., MP Biomedicals vs. Cayman Chemical) and conduct accelerated stability studies:

- Expose the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (20–80% RH) for 4–12 weeks.

- Monitor degradation via LC-MS and compare with reported decomposition products (e.g., CO, NO under thermal stress ).

- Validate findings against peer-reviewed literature or regulatory guidelines (e.g., ICH Q1A).

Q. What strategies mitigate experimental artifacts when studying this compound’s reactivity in aqueous solutions?

- Methodological Answer : Cyclopropane derivatives are prone to ring-opening in protic solvents. To minimize artifacts:

- Use deuterated DMSO or acetonitrile for NMR studies to avoid solvent interference.

- Conduct kinetic assays under inert atmospheres (N/Ar) to suppress oxidation.

- Employ stopped-flow techniques to capture transient intermediates in hydrolysis reactions .

Q. How can ecological risk assessments be designed given the lack of ecotoxicity data for this compound?

- Methodological Answer : Apply the OECD 201/202 guidelines for algal/daphnia acute toxicity testing as proxies. Use computational tools (e.g., ECOSAR, EPI Suite) to predict biodegradation and bioaccumulation potential. If mobility in soil is a concern, perform column leaching studies with standardized soils (e.g., OECD 312) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with enzymes (e.g., aminotransferases). Molecular dynamics simulations can model strain-induced reactivity of the cyclopropane ring. Validate hypotheses via site-directed mutagenesis of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.